Product packaging for o-Acetyl-L-carnitine hydrochloride(Cat. No.:CAS No. 5080-50-2)

o-Acetyl-L-carnitine hydrochloride

Cat. No.: B144695
CAS No.: 5080-50-2
M. Wt: 239.69 g/mol
InChI Key: JATPLOXBFFRHDN-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-L-carnitine hydrochloride is an acetylated form of the amino acid derivative L-carnitine, supplied as a high-purity compound for scientific research. Its primary research value lies in its dual role in cellular energy metabolism and neurological health. The hydrochloride salt form offers enhanced stability and solubility for in vitro and in vivo applications. A key mechanism of action is its fundamental role in mitochondrial fatty acid metabolism. Acetyl-L-carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce cellular energy . Beyond its metabolic function, it is a source of acetyl groups for the synthesis of the neurotransmitter acetylcholine and for protein acetylation processes . It also exhibits neuroprotective, neurotrophic, and antioxidant properties in preclinical models, influencing factors such as neuronal recovery and reducing oxidative stress . Its applications in research are diverse. In neuroscience, Acetyl-L-carnitine is investigated for its potential to support cognitive function, address age-related memory decline, and mitigate peripheral nerve damage . Studies explore its impact on metabolic syndromes, including its ability to influence glucose disposal and insulin sensitivity in models of type 2 diabetes . Research also examines its role in male fertility, where it has been shown to positively affect sperm motility . Furthermore, its effects on mitochondrial function make it a compound of interest for studying energy deficiencies and cellular health. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClNO4 B144695 o-Acetyl-L-carnitine hydrochloride CAS No. 5080-50-2

Properties

CAS No.

5080-50-2

Molecular Formula

C9H18ClNO4

Molecular Weight

239.69 g/mol

IUPAC Name

(3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1

InChI Key

JATPLOXBFFRHDN-DDWIOCJRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

melting_point

145 °C

Other CAS No.

5080-50-2

physical_description

Solid

Pictograms

Irritant

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride;  2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, , chloride, (R)-;  Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI);  Acetyl L-carnitine hydro

Origin of Product

United States

Origin and Biological Context of Acetyl L Carnitine As an L Carnitine Ester

Acetyl-L-carnitine is the principal acetylated ester of L-carnitine. researchgate.net L-carnitine itself is a quaternary ammonium (B1175870) compound biosynthesized from the essential amino acids lysine (B10760008) and methionine. nih.govwikipedia.org This biosynthesis occurs in the liver, kidneys, and brain. nih.gov The body can convert L-carnitine to acetyl-L-carnitine and vice versa. webmd.com

The formation of acetyl-L-carnitine from L-carnitine occurs through the action of the enzyme carnitine acetyltransferase, which is located in the mitochondria. google.com This reaction involves the transfer of an acetyl group from acetyl-CoA to carnitine. wikipedia.org The acetyl group allows the molecule to more readily cross the blood-brain barrier. youtube.com

Significance As an Endogenous Metabolic Intermediate in Mammalian Tissues

Transport Across Biological Barriers: Blood-Brain Barrier Permeation

The ability of Acetyl-L-carnitine hydrochloride to enter the central nervous system is a key feature of its biochemical profile. This passage is not one of simple diffusion but is mediated by a specific protein transporter that facilitates its movement from the circulating blood into the brain.

The primary transporter responsible for the permeation of Acetyl-L-carnitine across the blood-brain barrier (BBB) is the Organic Cation Transporter Novel 2 (OCTN2), also known as SLC22A5. nih.govnih.govmedchemexpress.com This high-affinity, sodium-dependent transporter is crucial for moving L-carnitine and its acetylated form, Acetyl-L-carnitine, into the brain. nih.gov

Research using both in vivo and in vitro models has confirmed the central role of OCTN2. Studies on brain capillary endothelial cells (BCECs), which constitute the BBB, demonstrate a transport system for Acetyl-L-carnitine that is dependent on sodium ions and becomes saturated at high concentrations, properties consistent with OCTN2-mediated transport. nih.gov The functional importance of this transporter is highlighted by studies involving juvenile visceral steatosis (jvs) mice, which have a genetic defect resulting in non-functional OCTN2. nih.govnih.gov In these mice, the uptake of Acetyl-L-carnitine into the brain is significantly reduced, providing direct evidence for OCTN2's involvement. nih.govnih.gov

Interactive Data Table: Kinetic Properties of Acetyl-L-carnitine Transport via OCTN2

Parameter Reported Value Condition Source
Km (Michaelis constant) 31.3 +/- 11.6 µM Uptake by immortalized rat BCECs (RBEC1) nih.gov
Km (Michaelis constant) 8.5 µM Na+-dependent transport conicet.gov.ar
Transport Dependence Sodium ion-dependent In vivo rat brain perfusion & in vitro BCECs nih.gov

The expression of the OCTN2 transporter is not uniform and its specific localization is critical to its function in the nervous system. At the blood-brain barrier, OCTN2 is expressed in the brain capillary endothelial cells. nih.govnih.gov Beyond the BBB, OCTN2 protein has also been identified in other central nervous system locations. Neurons express OCTN2, which is essential for the uptake of carnitine to facilitate the beta-oxidation of fatty acids, a key process for energy production. nih.govsolvobiotech.com Furthermore, OCTN2 protein expression has been detected in the choroid plexus, which is involved in producing cerebrospinal fluid. nih.gov

Interactive Data Table: Localization of OCTN2 in the Nervous System

Tissue/Cell Type Location of Expression Functional Significance Source
Brain Capillary Endothelial Cells Constitute the Blood-Brain Barrier Mediates transport from blood to brain nih.govnih.gov
Neurons Neuronal cell membranes Carnitine uptake for energy metabolism (beta-oxidation) nih.govsolvobiotech.com
Choroid Plexus Epithelial cells Potential role in regulating carnitine levels in cerebrospinal fluid nih.gov

Intracellular Localization and Trafficking of Acetyl Moieties

Once Acetyl-L-carnitine has crossed the plasma membrane and entered a cell, its primary role is to act as a donor of its acetyl group. medchemexpress.comdrugbank.com This process is central to linking different metabolic pathways within various subcellular compartments. The acetyl group is not released freely but is transferred through a highly regulated system known as the carnitine shuttle. nih.govyoutube.com

This shuttle mechanism relies on the enzyme carnitine acetyltransferase (CrAT), which is present in different cellular compartments, including mitochondria and peroxisomes. nih.govunipd.it CrAT catalyzes the reversible reaction where the acetyl group from Acetyl-L-carnitine is transferred to Coenzyme A (CoA), forming acetyl-CoA and regenerating free L-carnitine. nih.govnih.gov

This newly formed acetyl-CoA is a pivotal metabolic intermediate that can be directed into several critical pathways:

Mitochondrial Energy Production : Within the mitochondrial matrix, acetyl-CoA enters the tricarboxylic acid (TCA) cycle to be oxidized, leading to the production of ATP, the main energy currency of the cell. youtube.comnih.gov

Neurotransmitter Synthesis : The acetyl group can be used for the synthesis of the neurotransmitter acetylcholine, which is vital for cognitive function. medchemexpress.comyoutube.com

Fatty Acid Synthesis : Acetyl-CoA generated from the carnitine shuttle in the cytosol can serve as a building block for the synthesis of fatty acids. unipd.it

Histone Acetylation : The shuttle can transport acetyl units from the mitochondria to the nucleus, where acetyl-CoA is the necessary substrate for histone acetylation. This epigenetic modification plays a crucial role in regulating gene expression. unipd.it

Essentially, Acetyl-L-carnitine acts as a carrier, enabling the transport of acetyl units across intracellular membranes that are otherwise impermeable to acetyl-CoA, thereby connecting the metabolism of fatty acids and glucose to energy production and essential biosynthetic pathways. unipd.itresearchgate.net

Interactive Data Table: Key Components in Acetyl Moiety Trafficking

Component Location Function Source
Carnitine Acetyltransferase (CrAT) Mitochondria, Peroxisomes, Cytosol Reversibly transfers acetyl group between carnitine and Coenzyme A nih.govunipd.itnih.gov
Carnitine-Acylcarnitine Translocase Inner Mitochondrial Membrane Transports Acetyl-L-carnitine into and L-carnitine out of mitochondria unipd.it
Acetyl-CoA Mitochondria, Cytosol, Nucleus Central metabolic intermediate for TCA cycle, fatty acid synthesis, acetylcholine synthesis, and histone acetylation unipd.itnih.gov

Molecular and Metabolic Pathways

Role in Mitochondrial Bioenergetics and Fatty Acid Metabolism

ALCAR is integral to the process of generating energy from fats and maintaining mitochondrial function.

Long-chain fatty acids are a major source of energy for the body, but they cannot freely cross the inner mitochondrial membrane to undergo β-oxidation, the process by which they are broken down to produce acetyl-CoA. This is where the carnitine shuttle system comes into play. atlantafunctionalmedicine.comlumenlearning.com L-carnitine is essential for transporting these long-chain fatty acids into the mitochondrial matrix. nih.govnih.govencyclopedia.pub

The process begins with the activation of fatty acids in the cytoplasm to fatty acyl-CoA. lumenlearning.com On the outer mitochondrial membrane, the enzyme carnitine palmitoyltransferase I (CPT1) facilitates the transfer of the fatty acyl group from coenzyme A (CoA) to L-carnitine, forming acylcarnitine. nih.govnih.gov This acylcarnitine is then transported across the inner mitochondrial membrane by a carrier protein called carnitine-acylcarnitine translocase (CACT). nih.govtaylorandfrancis.com Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, converting acylcarnitine back to fatty acyl-CoA and freeing L-carnitine. nih.govnih.govwikipedia.org The liberated fatty acyl-CoA can then enter the β-oxidation pathway to generate acetyl-CoA. encyclopedia.pub

Table 1: Key Components of the Carnitine Shuttle

ComponentLocationFunction
Carnitine palmitoyltransferase I (CPT1) Outer mitochondrial membraneCatalyzes the formation of acylcarnitine from fatty acyl-CoA and L-carnitine. nih.govnih.gov
Carnitine-acylcarnitine translocase (CACT) Inner mitochondrial membraneTransports acylcarnitine into the mitochondrial matrix in exchange for free carnitine. nih.govtaylorandfrancis.com
Carnitine palmitoyltransferase II (CPT2) Inner mitochondrial membraneConverts acylcarnitine back to fatty acyl-CoA and L-carnitine within the mitochondrial matrix. nih.govnih.govwikipedia.org

The carnitine acetyltransferase (CAT) system is a family of enzymes that catalyze the reversible transfer of acetyl groups between L-carnitine and coenzyme A. mdpi.com This system includes carnitine acetyltransferase (CrAT), which has a high affinity for short-chain fatty acids. mdpi.com

Within the mitochondria, CrAT catalyzes the reaction between acetyl-CoA and L-carnitine to form acetyl-L-carnitine and free CoA. researchgate.netnih.gov This reaction is crucial for several metabolic functions. ALCAR, being membrane-permeable, can then be transported out of the mitochondria into the cytosol. nih.gov In the cytosol, another isoform of CAT can convert ALCAR back to acetyl-CoA, which can then be used for various biosynthetic processes, including the synthesis of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov

This reversible reaction also plays a role in histone acetylation. Acetyl groups from mitochondrial acetyl-CoA can be transported to the nucleus via ALCAR, where they are used to acetylate histones, a key process in gene regulation. taylorandfrancis.comwikipedia.org

Acetyl-L-carnitine plays a critical role in buffering the mitochondrial acetyl-CoA pool. acs.orgnih.gov When the rate of acetyl-CoA production from sources like fatty acid oxidation or glycolysis exceeds its utilization in the tricarboxylic acid (TCA) cycle, the excess acetyl groups can be transferred to L-carnitine to form ALCAR. researchgate.net This process is catalyzed by carnitine acetyltransferase (CrAT). nih.gov

This buffering action is vital for several reasons:

It prevents the accumulation of high levels of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), the enzyme that converts pyruvate to acetyl-CoA. nih.gov

By converting acetyl-CoA to ALCAR, it releases free coenzyme A (CoA), which is essential for the continued operation of various metabolic pathways. nih.govmdpi.com

The stored acetyl groups in the form of ALCAR can be readily converted back to acetyl-CoA when energy demand increases. nih.gov

Research has shown that in situations of increased energy demand, the myocardial acetylcarnitine pool is consumed to buffer acetyl-CoA levels. nih.gov

The formation of acetyl-L-carnitine from acetyl-CoA and L-carnitine, catalyzed by carnitine acetyltransferase, leads to the regeneration of free coenzyme A (CoA) within the mitochondria. lumenlearning.comresearchgate.net This is a crucial function, as a sufficient pool of free CoA is necessary for the optimal functioning of several key metabolic processes.

For instance, the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex requires free CoA. nih.gov Similarly, the β-oxidation of fatty acids is dependent on the availability of free CoA to activate the fatty acids. nih.gov When there is an accumulation of acetyl-CoA, the pool of free CoA can become depleted, potentially slowing down these vital energy-producing pathways. By converting excess acetyl-CoA to ALCAR, the cell ensures a continuous supply of free CoA, thus maintaining metabolic flexibility. nih.govmdpi.com

Interactions with Glucose Metabolism and Pyruvate Recycling Pathways

Furthermore, research indicates that ALCAR can stimulate glycogen (B147801) synthesis in the brain. nih.gov L-carnitine is also known to improve glycemic regulation by enhancing the peripheral utilization of glucose. nih.gov In ischemic conditions, where oxygen is limited, carnitine can help tissues burn more glucose by reducing the levels of acetyl-CoA that would otherwise inhibit glucose metabolism. youtube.com

The metabolism of ALCAR is also intertwined with pyruvate recycling pathways. The acetyl group from ALCAR can enter the TCA cycle, and the resulting labeled intermediates can then be used to form other molecules like pyruvate, lactate, and alanine, demonstrating active metabolism via pyruvate recycling. nih.gov

Contribution to Tricarboxylic Acid (TCA) Cycle Function

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is the central hub of cellular respiration, where acetyl-CoA is oxidized to produce energy in the form of ATP. youtube.com Acetyl-L-carnitine serves as an important source of acetyl-CoA for the TCA cycle. scilit.com

The acetyl group from ALCAR can be transferred to coenzyme A to form acetyl-CoA within the mitochondria, a reaction catalyzed by carnitine acetyltransferase. nih.govacs.org This newly formed acetyl-CoA can then condense with oxaloacetate to form citrate (B86180), the first step of the TCA cycle. youtube.comresearchgate.net

By providing a readily available pool of acetyl groups, ALCAR helps to sustain the flux of the TCA cycle, which is essential for continuous energy production. researchgate.net This is particularly important in conditions where the primary sources of acetyl-CoA, such as glucose and fatty acid oxidation, may be compromised. Hyperpolarized [1-13C]ALCAR has been developed as a probe to non-invasively investigate TCA cycle activity in vivo. acs.orgnih.gov

Mitochondrial Biogenesis and Dynamics Regulation

Furthermore, ALCAR has been shown to positively impact mitochondrial DNA integrity. Studies have reported that ALCAR treatment can counteract the age-related increase in deleted mtDNA, which is a hallmark of mitochondrial dysfunction. nih.gov The levels of mtDNA and the expression of mitochondrially encoded genes, such as NADH-ubiquinone oxidoreductase chain 1 (ND1), were also found to increase with ALCAR supplementation in aged subjects. nih.gov

In addition to promoting the creation of new mitochondria, ALCAR also influences mitochondrial dynamics—the balance between mitochondrial fusion and fission. This dynamic process allows mitochondria to adapt their shape and function in response to cellular needs. Research indicates that ALCAR can modulate the levels of proteins involved in mitochondrial fusion. In aged rats, an increase in the levels of Mitofusin-2 (MFN2) and the long form of Optic Atrophy 1 (OPA1), both crucial for mitochondrial fusion, was observed. ALCAR treatment successfully restored the levels of these proteins to those seen in younger animals. nih.gov Interestingly, no significant changes were observed in the levels of fission proteins, such as Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1), with either aging or ALCAR treatment in these studies. nih.gov This suggests a specific role for ALCAR in promoting a more fused and interconnected mitochondrial network, which is generally associated with enhanced mitochondrial function and reduced cellular stress.

The mechanism behind ALCAR's influence on mitochondrial dynamics may be linked to its role in protein acetylation. Acetylation and deacetylation are post-translational modifications that can regulate the activity of proteins involved in mitochondrial fusion and fission. nih.gov While deacetylation generally promotes fusion, acetylation is associated with fission. nih.gov ALCAR, by increasing the mitochondrial pool of acetyl-CoA, can influence the acetylation status of various mitochondrial proteins, thereby modulating their function. nih.gov

The following tables summarize the key research findings on the effects of Acetyl-L-carnitine hydrochloride on mitochondrial biogenesis and dynamics:

Table 1: Effect of Acetyl-L-carnitine Hydrochloride on Mitochondrial Biogenesis Markers in Aged Rat Brains

MarkerEffect of AgingEffect of ALCAR Supplementation
PGC-1βDecreasedIncreased
NRF-1DecreasedIncreased
TFAMDecreasedIncreased
mtDNA LevelDecreasedIncreased
ND1 ExpressionDecreasedIncreased
Deleted mtDNAIncreasedDecreased

This table summarizes the general trends observed in research on the effects of aging and ALCAR supplementation on key markers of mitochondrial biogenesis in the brain of aged rats. nih.gov

Table 2: Effect of Acetyl-L-carnitine Hydrochloride on Mitochondrial Dynamics Proteins in Aged Rat Brains

ProteinFunctionEffect of AgingEffect of ALCAR Supplementation
MFN2Mitochondrial FusionIncreasedRestored to youthful levels
OPA1 (long form)Mitochondrial FusionIncreasedRestored to youthful levels
Drp1Mitochondrial FissionNo significant changeNo significant change
Fis1Mitochondrial FissionNo significant changeNo significant change

This table outlines the observed changes in key proteins that regulate mitochondrial fusion and fission in the brains of aged rats, and the impact of ALCAR supplementation on these proteins. nih.gov

Neurobiological Mechanisms of Action

Modulation of Neurotransmitter Systems

ALCAR influences several key neurotransmitter systems within the brain, including the cholinergic, glutamatergic, GABAergic, and aminergic systems. These interactions are fundamental to its observed effects on cognitive function and mood.

Acetylcholine (B1216132) Synthesis and Release Enhancement

Acetyl-L-carnitine serves as a precursor for the synthesis of acetylcholine (ACh), a neurotransmitter crucial for learning, memory, and attention. nootropicology.comcaringsunshine.comnootropicsexpert.com The acetyl group from ALCAR is donated to coenzyme A to form acetyl-CoA, a direct precursor to acetylcholine. nih.gov This process is facilitated by the enzyme carnitine acetyltransferase. nih.gov

Studies in aged rats have demonstrated that administration of ALCAR can enhance high-affinity choline (B1196258) uptake, acetylcholine synthesis, and its release following depolarization. nih.gov This is significant because aging is often associated with a decline in cholinergic activity. Furthermore, ALCAR has been shown to increase the activity of choline acetyltransferase, the enzyme responsible for synthesizing acetylcholine, in specific brain regions. optimallivingdynamics.com Research has also indicated that ALCAR can restore the release of acetylcholine in aged rats, which is linked to improved learning and cognitive function. optimallivingdynamics.com In vitro studies have successfully demonstrated the synthesis of radiolabeled acetylcholine from radiolabeled acetyl-L-carnitine in the presence of the necessary enzymes, providing direct evidence of its role as a precursor. nih.gov

The mechanism for this enhancement is multifaceted. ALCAR not only provides the acetyl group for ACh synthesis but may also improve mitochondrial function within cholinergic neurons, thereby increasing the energy available for neurotransmitter production and release. nootropicsexpert.comcasi.org

Table 1: Effects of Acetyl-L-carnitine on the Cholinergic System
ParameterEffect of ALCARSupporting Evidence
Acetylcholine SynthesisEnhancesProvides acetyl group for synthesis. nootropicology.comnih.gov
Acetylcholine ReleaseIncreasesObserved in aged rats. nih.govoptimallivingdynamics.com
Choline Acetyltransferase ActivityIncreasesDemonstrated in specific brain areas. optimallivingdynamics.com
High-Affinity Choline UptakeEnhancesNoted in synaptosomes from aged rats. nih.gov

Influence on Glutamatergic Neurotransmission

Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, playing a critical role in synaptic plasticity, learning, and memory. ALCAR has been shown to modulate the glutamatergic system. frontiersin.org One of its notable effects is on the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor.

Aging is associated with a decrease in the density of NMDA-sensitive glutamate binding sites in the hippocampus. nih.gov Chronic treatment with ALCAR has been found to attenuate this age-related loss of NMDA receptors in rats. nih.gov Interestingly, even a single dose of ALCAR in aged rats was shown to increase the maximum number of these binding sites. nih.gov This suggests both a neuroprotective, long-term effect and a more immediate stimulatory action on the glutamatergic system. nih.gov Furthermore, ALCAR may upregulate metabotropic glutamate receptor 2 (mGluR2), which can modulate glutamate release. frontiersin.orgresearchgate.net

Metabolism into Gamma-Aminobutyric Acid (GABA) and Glutamate

The acetyl group of ALCAR can be metabolized and incorporated into the neurotransmitters glutamate and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.gov Studies using carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy have tracked the metabolic fate of labeled ALCAR in the brain. nih.gov These studies revealed that the acetyl moiety of ALCAR enters the tricarboxylic acid (TCA) cycle, a central pathway for energy metabolism, and its carbon atoms are subsequently found in the structures of glutamate and GABA. nih.gov

This indicates that ALCAR can serve as a substrate for the synthesis of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters. nih.govnih.govresearchgate.net The metabolism of ALCAR into these neurotransmitters occurs in both neurons and glial cells, with a notable enrichment in astrocytes and GABAergic neurons. nih.gov Systemic administration of ALCAR has been shown to increase GABA levels in the substantia nigra of mice. scilit.comnih.gov

Regulation of Aminergic Neurotransmitters: Serotonin (B10506) and Dopamine (B1211576)

ALCAR also influences the levels of aminergic neurotransmitters, including serotonin and dopamine, which are crucial for mood regulation, motivation, and reward. Chronic supplementation with ALCAR in healthy mice has been shown to increase the levels of noradrenaline in the hippocampus and serotonin in the cortex. nih.gov

In rats, administration of ALCAR has been observed to increase the output of both dopamine and serotonin in the nucleus accumbens, a key brain region involved in the reward system. nih.gov This effect on dopamine may contribute to enhanced focus and motivation. casi.org The modulation of these neurotransmitter systems is consistent with the observed antidepressant-like effects of ALCAR in some studies. frontiersin.orgnih.gov

Neurotrophic and Synaptogenic Effects

Beyond its direct influence on neurotransmitter systems, ALCAR also promotes the health and connectivity of neurons through its effects on neurotrophic factors and synaptic structures.

Enhancement of Nerve Growth Factor (NGF) Production and Binding

Nerve growth factor (NGF) is a critical protein for the growth, maintenance, and survival of neurons. optimallivingdynamics.com ALCAR has been shown to increase the production and utilization of NGF in the central nervous system of aged rats. nih.govutmb.edu This effect is observed with both short-term and long-term administration, suggesting a direct impact on the NGF system. nih.gov

Furthermore, ALCAR has been found to enhance the binding of NGF to its receptors. researchgate.net In PC12 cells, a cell line used for neuronal research, treatment with ALCAR increased the equilibrium binding of NGF and the amount of the p75 NGF receptor. nih.gov This increased responsiveness to NGF may be a key mechanism by which ALCAR supports neuronal health and plasticity. researchgate.net Studies have also shown that ALCAR can increase NGF levels in the hippocampus of aged rats, potentially rescuing cholinergic pathways from age-related degeneration. optimallivingdynamics.comnih.gov

Table 2: Research Findings on ALCAR's Neurotrophic Effects
FindingModel SystemReference
Increased NGF production and utilizationAged rats nih.govutmb.edu
Enhanced NGF bindingPC12 cells researchgate.net
Increased p75 NGF receptor levelsPC12 cells nih.gov
Increased NGF levels in the hippocampusAged rats optimallivingdynamics.com

Promotion of Synaptic Plasticity

Acetyl-L-carnitine (ALCAR) plays a significant role in modulating synaptic plasticity, the biological process that underlies learning and memory. Research indicates that ALCAR can enhance synaptic transmission and support the mechanisms of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. One of the key ways ALCAR is thought to exert this effect is by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning. nootropicology.commedicinenet.com By acting as an acetyl group donor, ALCAR facilitates the synthesis of acetylcholine, thereby promoting cholinergic neurotransmission. strength-community.comyoutube.com This is particularly relevant in the context of age-related cognitive decline, where a decrease in acetylcholine levels is often observed.

Furthermore, ALCAR has been shown to influence the release of other key neurotransmitters. Studies have demonstrated its ability to modulate the dopaminergic system and increase the biosynthesis and release of glutamate, another critical excitatory neurotransmitter involved in synaptic plasticity. frontiersin.org This modulation of various neurotransmitter systems contributes to a healthy balance required for optimal cognitive processes, including memory, attention, and information processing. nootropicology.com

Neuronal Growth and Regeneration Pathways

Acetyl-L-carnitine has demonstrated a notable capacity to stimulate neuronal growth and facilitate regeneration. youtube.comamazonaws.comca.govamazonaws.com A key mechanism behind this is its ability to increase the levels and utilization of nerve growth factor (NGF), a neurotrophin essential for the growth, maintenance, and survival of nerve cells. nih.govutmb.edu Studies in aged rats have shown that ALCAR treatment can elevate NGF levels in the central nervous system. nih.govutmb.edu It has also been found to increase the expression of NGF receptors, such as p75NGFR, making neurons more responsive to the trophic support of NGF. nih.govjohnshopkins.edu This enhanced responsiveness can be crucial for rescuing neurons from age-associated degeneration. nih.gov

In addition to its effects on NGF, ALCAR has been shown to directly promote neurite outgrowth, the extension of axons and dendrites from neurons which is fundamental for establishing neural circuits. nih.govlifeextension.com Some research has explored a derivative, acetyl-L-carnitine arginate, which has shown an even more potent effect on stimulating neurite growth compared to ALCAR alone. lifeextension.com This suggests that ALCAR and its derivatives could play a significant role in repairing damaged neural pathways and promoting the formation of new synaptic connections.

Mechanisms of Cellular Neuroprotection

Attenuation of Oxidative Stress through Antioxidant Properties

Acetyl-L-carnitine exhibits significant neuroprotective effects by counteracting oxidative stress, a key contributor to neuronal damage in various neurological conditions. amazonaws.comoptimallivingdynamics.comamazonaws.comamazonaws.com ALCAR functions as an antioxidant, helping to neutralize harmful free radicals and reduce lipid peroxidation. nih.govyoutube.com Studies have shown that ALCAR can increase the levels of endogenous antioxidants, such as glutathione (B108866) (GSH), and enhance the activity of antioxidant enzymes like glutathione peroxidase (GPx). nih.govnih.govnih.gov For instance, in a study on patients with Amyotrophic Lateral Sclerosis (ALS), ALCAR treatment led to a reduction in markers of lipid peroxidation and an increase in GSH and GPx activity. nih.gov

Furthermore, ALCAR's antioxidant properties are linked to its ability to improve mitochondrial function. optimallivingdynamics.compnas.org By facilitating the transport of fatty acids into the mitochondria for energy production, ALCAR helps maintain mitochondrial health and reduces the generation of reactive oxygen species (ROS), a major source of oxidative stress. youtube.com This mitochondrial support is crucial for protecting neurons from age-related decline and various neurodegenerative processes. optimallivingdynamics.com Research also suggests that ALCAR can inhibit the gene expression of factors involved in oxidative stress, such as inducible nitric oxide synthase (iNOS). nih.gov

Anti-apoptotic Activities

Acetyl-L-carnitine demonstrates significant anti-apoptotic activity, protecting neurons from programmed cell death, a process implicated in neurodegenerative diseases and nerve injury. researchgate.net One of the primary mechanisms through which ALCAR exerts this effect is by modulating the expression of key apoptosis-related genes. Research has shown that ALCAR can increase the expression of anti-apoptotic proteins from the Bcl-2 family. nih.govnih.gov The Bcl-2 family of proteins plays a critical role in regulating the mitochondrial pathway of apoptosis.

Furthermore, ALCAR has been found to inhibit the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis. researchgate.net Specifically, studies have demonstrated that ALCAR can reduce the expression of active fragments of caspase-3 and impair its protease activity. researchgate.net In a model of peripheral neuropathy, ALCAR treatment was shown to prevent the release of cytochrome C from the mitochondria into the cytosol, a key event that triggers the caspase cascade. researchgate.net This protective effect was also correlated with the induction of the X-linked inhibitor of apoptosis protein (XIAP), further highlighting ALCAR's multi-faceted anti-apoptotic action. researchgate.net

Modulation of Neuroinflammation

Acetyl-L-carnitine has been shown to exert neuroprotective effects by modulating neuroinflammatory processes. optimallivingdynamics.comamazonaws.comnih.gov Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. ALCAR can attenuate the activation of microglia and the subsequent release of inflammatory mediators. nih.gov It achieves this by balancing the production of pro-inflammatory and anti-inflammatory cytokines. nih.gov

Studies have shown that ALCAR can suppress the TLR4/NF-κB signaling pathway, a critical pathway in the inflammatory response. nih.gov By inhibiting this pathway, ALCAR reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govnih.gov In some contexts, ALCAR has been observed to counteract the overactivation of astrocytes while modulating the phenotype of microglia, suggesting a role in restoring glial homeostasis. nih.govmdpi.com This modulation of glial activity is crucial for reducing the detrimental effects of chronic neuroinflammation. youtube.com

Protection Against Excitotoxicity

Acetyl-L-carnitine has demonstrated a protective role against excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate. This process is heavily implicated in various neurological disorders. ALCAR's protective mechanisms appear to involve the modulation of glutamate receptor activity.

Research has shown that ALCAR can influence the N-methyl-D-aspartate (NMDA) receptor, a primary receptor for glutamate. Studies in aging rats have indicated that chronic treatment with ALCAR can attenuate the age-related decline in the number of NMDA receptors in brain regions like the hippocampus. nih.govnih.gov By preserving the density of these receptors, ALCAR may help maintain normal glutamatergic neurotransmission and prevent the dysregulation that leads to excitotoxicity. reddit.com Furthermore, ALCAR is known to modulate glutamate biosynthesis and release, which could contribute to preventing the excessive glutamate levels that trigger excitotoxic cascades. frontiersin.org Some studies also suggest that ALCAR can offer protection against glutamate-induced toxicity through its broader neuroprotective effects, including its antioxidant properties. lifeextension.com

Impact on Myelination and Myelin Integrity

Acetyl-L-carnitine hydrochloride (ALCAR) demonstrates significant neurobiological effects that influence the formation and maintenance of myelin, the lipid-rich sheath that insulates nerve fibers and is crucial for efficient nerve impulse conduction. A deficiency in acetyl-L-carnitine has been linked to damage to the myelin sheath. researchgate.net The compound's role in myelination is multifaceted, involving its contribution to the synthesis of essential myelin components and the regulation of genes responsible for myelin structure. nih.govnih.gov Studies have shown that ALCAR can enhance the myelination of regenerated nerve fibers. nih.gov In animal models of neonatal brain injury, administration of ALCAR has been found to improve long-term functional outcomes, which is partly attributed to its role in providing precursors for lipid synthesis necessary for myelination and cell growth. nih.gov Its neuroprotective effects, which include enhancing the activity of nerve growth factor and modulating gene expression, further contribute to an environment conducive to myelin repair and integrity. researchgate.netimrpress.com

Acetyl-CoA Provision for Lipid Synthesis

A fundamental mechanism by which Acetyl-L-carnitine hydrochloride supports myelination is by serving as a donor of acetyl groups for the synthesis of acetyl-Coenzyme A (acetyl-CoA). nih.govresearchgate.net Acetyl-CoA is a critical precursor for the de novo synthesis of fatty acids and cholesterol, which are major constituents of the myelin sheath. The metabolism of ALCAR provides a readily available source of acetyl-CoA within the cell. nih.gov

Specifically, ALCAR can cross the mitochondrial membrane and be cleaved by the enzyme carnitine acetyltransferase, yielding acetyl-CoA and L-carnitine within the mitochondrial matrix. nih.gov The resulting acetyl-CoA can then be used in several metabolic pathways. For lipid synthesis, citrate (B86180), which is formed from the condensation of acetyl-CoA and oxaloacetate in the Krebs cycle, can be transported out of the mitochondria into the cytosol. nih.gov In the cytosol, the enzyme ATP citrate lyase cleaves citrate to regenerate acetyl-CoA, which then becomes available for the synthesis of lipids required for myelination. nih.govnih.gov

Research has demonstrated that the acetyl moiety from ALCAR is incorporated into lipids. nih.govnih.gov Studies using isotopomer spectral analysis have quantified this contribution, showing that ALCAR can provide a significant portion of the acetyl-CoA pool used for lipogenesis. nih.gov This pathway is particularly important as it can bypass other cellular controls on acetyl-CoA availability, ensuring a steady supply for the demanding process of myelin production and repair. nih.gov

Table 1: Research Findings on Acetyl-L-carnitine (ALCAR) and Lipid Synthesis

Study FocusModel SystemKey FindingsReference
Metabolism of ALCAR in BrainRodent ModelsALCAR provides acetyl-CoA which can be incorporated into lipids for myelination and cell growth. nih.gov nih.gov
Quantification of ALCAR Flux to Lipids3T3-L1 Adipocytes, HepG2 Hepatoma Cells, Rat HepatocytesALCAR contributed approximately 10% of the lipogenic acetyl-CoA for fatty acid synthesis and elongation. nih.gov nih.gov
ALCAR and Myelin Sheath DamageAnimal ModelsA deficit of ALCAR has been shown to cause damage to the myelin sheath, highlighting its importance in myelin maintenance. researchgate.net researchgate.net
ALCAR and Lipid Metabolism RestorationTCDD-treated MiceOral administration of ALCAR helped restore abnormal lipid and lipoprotein levels to near-normal. proquest.com proquest.com

Modulation of Myelin Basic Protein Gene Expression

Beyond its metabolic contributions, Acetyl-L-carnitine hydrochloride also influences myelination at the genetic level by modulating the expression of the Myelin Basic Protein (MBP) gene. researchgate.netnih.govproquest.com MBP is one of the most abundant proteins in the central nervous system myelin, playing a critical role in the adhesion and compaction of the myelin sheath, which is essential for its stability and integrity. nih.govsemanticscholar.org

Studies utilizing suppression subtractive hybridization in rat models have provided evidence that chronic treatment with ALCAR leads to a downregulation of the expression of all isoforms of the MBP gene. researchgate.netnih.govproquest.com This finding suggests that ALCAR is involved in the modulation of MBP turnover. researchgate.netnih.gov Rather than simply promoting continuous synthesis, this regulatory action may serve to stabilize and maintain the integrity of existing myelin sheaths. By influencing the turnover of MBP, ALCAR could contribute to the dynamic process of myelin maintenance and repair, ensuring that the myelin sheath remains compact and functional over time. nih.govproquest.com This modulation of gene expression is a key aspect of ALCAR's broader neurotrophic and neuromodulatory effects. researchgate.net

Table 2: Research Findings on Acetyl-L-carnitine (ALCAR) and Myelin Basic Protein (MBP) Gene Expression

Study FocusMethodologyKey FindingsReference
Modulation of MBP Gene Expression by ALCARSuppression Subtractive Hybridization in Rat BrainChronic ALCAR treatment resulted in the downregulation of the expression of all isoforms of the MBP gene. researchgate.netnih.govproquest.com researchgate.netnih.govproquest.com
Implied Role of ALCARInterpretation of Gene Expression DataThe downregulation of MBP suggests a role for ALCAR in modulating MBP turnover, which is important for stabilizing and maintaining myelin integrity. researchgate.netnih.govproquest.com researchgate.netnih.govproquest.com
ALCAR's Broader EffectsReview of Neuromodulatory EffectsALCAR's ability to modulate the synthesis of proteins, such as those involved in myelin stability, is part of its neurotrophic and neuromodulatory profile. researchgate.net researchgate.net

Epigenetic and Gene Expression Regulation

Histone Acetylation as an Epigenetic Mechanism

Histone acetylation is a critical epigenetic modification that influences gene transcription. youtube.com This process involves the addition of an acetyl group to lysine (B10760008) residues on histone proteins, which neutralizes their positive charge and reduces their affinity for the negatively charged DNA. youtube.com This "loosening" of the chromatin structure allows transcription factors and RNA polymerase greater access to the DNA, thereby promoting gene expression. youtube.com Conversely, the removal of these acetyl groups by histone deacetylases (HDACs) leads to a more condensed chromatin structure and gene silencing. youtube.com

A pivotal aspect of acetyl-L-carnitine's epigenetic role is its ability to serve as a donor of acetyl groups for the acetylation of nuclear histones. nih.govresearchgate.net Acetyl-L-carnitine formed in the mitochondria can be transported into the cytosol and subsequently enter the nucleus. nih.gov Within the nucleus, a nuclear carnitine acetyltransferase (CAT) can convert acetyl-L-carnitine to acetyl-CoA. nih.govresearchgate.net This acetyl-CoA is then utilized by histone acetyltransferases (HATs) to acetylate histones, thereby influencing gene expression. researchgate.net This carnitine-dependent pathway represents a significant contribution of mitochondrial metabolism to nuclear epigenetic regulation. nih.govnih.gov

Regulation of Specific Gene Expression Profiles

Acetyl-L-carnitine has been shown to modulate the expression of several key genes involved in neuroprotection, neuroplasticity, and neurotransmission.

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Studies have indicated that acetyl-L-carnitine can influence BDNF expression. For instance, treatment with acetyl-L-carnitine has been shown to increase BDNF protein levels in the frontal cortex and hippocampus in animal models of stress. nih.gov Furthermore, acetyl-L-carnitine treatment has been associated with an increase in choline (B1196258) acetyltransferase and tyrosine kinase B (TrkB) receptors, the main receptor for BDNF, in cultured motoneurons. nih.gov This suggests a neurotrophic activity of acetyl-L-carnitine, potentially mediated through the enhancement of BDNF signaling pathways. nih.gov

Acetyl-L-carnitine has been demonstrated to induce the expression of the metabotropic glutamate (B1630785) receptor type 2 (mGlu2), which plays a role in modulating neurotransmitter release. pnas.orgnih.gov This induction is achieved through an epigenetic mechanism involving the acetylation of both histone H3 at lysine 27 (H3K27) on the Grm2 promoter (the gene encoding mGlu2) and the p65 subunit of NF-κB. pnas.orgnih.govnih.gov This dual acetylation enhances the transcription of the Grm2 gene, leading to increased mGlu2 receptor levels in the hippocampus and prefrontal cortex. pnas.orgnih.gov The antidepressant-like effects of acetyl-L-carnitine have been linked to this upregulation of mGlu2 receptors. pnas.orgnih.govnih.gov

Vitagenes are a group of genes involved in cellular stress response and longevity. Acetyl-L-carnitine has been shown to modulate the expression of these genes, particularly heat shock proteins (HSPs). nih.gov In response to cellular stress, such as that induced by oxidative damage, acetyl-L-carnitine can up-regulate the levels of HSPs. nih.gov This up-regulation contributes to a cytoprotective state, helping to preserve and repair protein conformation and protect against neurotoxicity. nih.govnih.gov

Interaction with Signaling Pathways

The regulatory effects of acetyl-L-carnitine on gene expression are intertwined with its interaction with various signaling pathways. A key pathway implicated in the action of acetyl-L-carnitine is the NF-κB pathway. As mentioned, acetyl-L-carnitine promotes the acetylation of the p65 subunit of NF-κB, which enhances its transcriptional activity. pnas.orgnih.gov This, in turn, drives the expression of target genes like Grm2. pnas.org Additionally, there is evidence suggesting that acetyl-L-carnitine can influence other pathways, such as those involved in antioxidant defenses and mitochondrial biogenesis. researchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

Acetyl-L-carnitine (ALC) has been identified as a significant modulator of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, immune function, and cell survival. Research indicates that ALC can exert its influence through the epigenetic modification of components of this pathway. Specifically, ALC has been shown to enhance the acetylation of the p65/RelA subunit of NF-κB. archivesofmedicalscience.com This acetylation is a key post-translational modification that can alter the transcriptional activity of NF-κB.

One of the notable downstream effects of this ALC-mediated NF-κB p65 acetylation is the enhanced expression of the metabotropic glutamate receptor 2 (mGlu2). archivesofmedicalscience.comnih.gov The promoter of the Grm2 gene, which encodes the mGlu2 receptor, contains NF-κB responsive elements, making its transcription sensitive to NF-κB activity. nih.gov By promoting the acetylation of p65, ALC facilitates the binding of NF-κB to the Grm2 promoter, thereby upregulating the expression of mGlu2 receptors in regions such as the dorsal root ganglia and the spinal cord. archivesofmedicalscience.com This mechanism is believed to contribute to the analgesic effects observed with ALC administration in models of inflammatory and neuropathic pain. archivesofmedicalscience.com

Furthermore, in the context of neuroinflammation induced by lipopolysaccharide (LPS), ALC has been shown to suppress the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. archivesofmedicalscience.comnih.gov This action contributes to its neuroprotective effects by mitigating the inflammatory cascade initiated by endotoxins. archivesofmedicalscience.com The ability of ALC to modulate NF-κB is also linked to its antidepressant-like effects, where the upregulation of mGlu2 receptors in the hippocampus and prefrontal cortex plays a crucial role. archivesofmedicalscience.comnih.gov

Table 1: Research Findings on NF-κB Pathway Regulation by Acetyl-L-carnitine hydrochloride

Finding Model System Key Outcome Reference(s)
Enhanced acetylation of NF-κB p65/RelA subunit Mouse models of chronic inflammatory and neuropathic pain; Cultured dorsal root ganglia neurons Increased transcriptional activity of NF-κB at the Grm2 gene promoter, leading to analgesia. archivesofmedicalscience.com
Upregulation of mGlu2 receptors via NF-κB p65 acetylation Rodent models of depression; Adult hippocampal neural progenitors Reversion of depressive-like behavior and promotion of neuronal differentiation. archivesofmedicalscience.comnih.gov
Suppression of TLR4/NF-κB pathway Rat model of LPS-induced neuroinflammation Neuroprotection against inflammation, oxidative stress, and memory impairment. archivesofmedicalscience.com
Downregulation of the TLR4/NF-κB pathway Macrophage foam cells Reduction of lipid accumulation and inflammatory response. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Coupling and Inflammasome Inhibition (NLRP3)

Acetyl-L-carnitine (ALC) has been demonstrated to exert anti-inflammatory effects through its interaction with the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) and the subsequent inhibition of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. archivesofmedicalscience.comarchivesofmedicalscience.comresearchgate.net PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of inflammation and metabolism.

Studies have shown that ALC can positively modulate PPAR-γ dependent downstream pathways. archivesofmedicalscience.comarchivesofmedicalscience.comresearchgate.net This modulation is crucial for its neuroprotective effects in conditions like lipopolysaccharide (LPS)-induced neuroinflammation. The activation of PPAR-γ is associated with the inhibition of pro-inflammatory cytokine production and oxidative stress, partly by antagonizing the NF-κB signaling pathway. archivesofmedicalscience.com

A key mechanism of ALC's anti-inflammatory action involves the inhibition of the NLRP3 inflammasome, a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. archivesofmedicalscience.comresearchgate.net Research indicates that the neuroprotective effects of ALC are mediated, at least in part, by the inhibition of neuroinflammation and the NLRP3 inflammasome, which is coupled with the upregulation of PPAR-γ. archivesofmedicalscience.comarchivesofmedicalscience.comresearchgate.net In experimental models, ALC treatment has been shown to significantly increase the expression of PPAR-γ while concurrently decreasing the levels of NF-κB and the NLRP3 inflammasome. archivesofmedicalscience.comresearchgate.net

Furthermore, ALC has been found to reverse the activation of the NLRP3 inflammasome and a subsequent pyroptotic cascade in hepatocytes under lipotoxic conditions. This effect was accompanied by a partial recovery of mitophagic flux, suggesting that ALC can also mitigate cellular stress by improving mitochondrial quality control. nih.gov The interplay between PPAR-γ activation and NLRP3 inflammasome inhibition highlights a critical pathway through which ALC exerts its protective effects against inflammation-driven cellular damage.

Table 2: Research Findings on PPAR-γ Coupling and NLRP3 Inflammasome Inhibition by Acetyl-L-carnitine hydrochloride

Finding Model System Key Outcome Reference(s)
Positive modulation of PPAR-γ dependent anti-inflammatory pathways Rat model of LPS-induced depression Reversion of neuronal alterations and inflammatory cytokine expression. archivesofmedicalscience.comarchivesofmedicalscience.comresearchgate.net
Increased PPAR-γ expression and decreased NF-κB and NLRP3 inflammasome levels Rat model of LPS-induced depression Attenuation of neuroinflammation and depressive-like behaviors. archivesofmedicalscience.comresearchgate.net
Reversal of NLRP3 inflammasome activation and pyroptotic cascade Primary rat hepatocytes treated with palmitic acid Restoration of mitophagic flux and protection against lipotoxicity. nih.gov
Ligand-bound activation of PPAR-γ attenuates mitochondrial dysfunction and inflammation In vitro and in vivo experimental models Inhibition of dysfunctional mitochondria, neuronal death, and oxidative stress. archivesofmedicalscience.com

Enzymatic Interactions and Functional Modulation

Carnitine Acetyltransferase (CAT) Activity and Substrate Affinity

Carnitine Acetyltransferase (CAT) is a pivotal enzyme that facilitates the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, forming acetyl-L-carnitine and free CoA. nih.govmdpi.com This process is crucial for trafficking acetyl units between different cellular compartments, particularly the mitochondria and the cytosol. nih.gov

Research has demonstrated that the activity and substrate affinity of CAT can be influenced by various factors, including age and the availability of its substrate, acetyl-L-carnitine. Studies on aged rats have shown a decline in both CAT activity and its binding affinity for acetyl-L-carnitine and CoA. nih.gov However, supplementation with acetyl-L-carnitine was found to significantly restore both the enzyme's activity and its affinity for its substrates. nih.gov This suggests that acetyl-L-carnitine availability directly impacts the functional capacity of CAT.

Further investigation into the mechanism of age-related CAT dysfunction revealed that lipid peroxidation products can decrease the enzyme's binding affinity and activity. nih.gov Pre-incubation of CAT with acetyl-L-carnitine or CoA was shown to prevent this dysfunction, highlighting a protective role for the substrate in maintaining enzyme integrity. nih.gov

ConditionEffect on CAT ActivityEffect on Substrate Affinity (for ALCAR & CoA)Reference
Aging (in rats)DecreaseDecrease nih.gov
ALCAR Supplementation (in aged rats)RestorationRestoration nih.gov
In vitro treatment with lipid peroxidation productsDecreaseDecrease nih.gov
Pre-incubation with ALCAR or CoA before lipid peroxidationPrevention of dysfunctionPrevention of dysfunction nih.gov

Carnitine Palmitoyltransferase (CPT) System Modulation (CPT I, CPT II)

The Carnitine Palmitoyltransferase (CPT) system is essential for the metabolism of long-chain fatty acids, facilitating their transport into the mitochondrial matrix for β-oxidation. nih.gov This system comprises two main enzymes: CPT I, located on the outer mitochondrial membrane, and CPT II, located on the inner mitochondrial membrane. nih.gov CPT I catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner membrane. nih.govnih.gov CPT II reverses this process in the mitochondrial matrix. nih.gov

Carnitine/Acylcarnitine Translocase (CACT) Dynamics

Carnitine/Acylcarnitine Translocase (CACT) is an inner mitochondrial membrane protein responsible for transporting acylcarnitines into the mitochondrial matrix in exchange for free carnitine. nih.govwikipedia.org This antiport system is a critical component of the carnitine shuttle, which is necessary for the mitochondrial import and subsequent oxidation of long-chain fatty acids. wikipedia.orgnih.gov

The dynamics of CACT are intrinsically linked to the concentrations of its substrates: acylcarnitines and free carnitine. Acetyl-L-carnitine, being the most abundant acylcarnitine ester in human plasma and tissues, is a key player in these dynamics. drugbank.com The transport of acetyl-L-carnitine across the inner mitochondrial membrane via CACT influences the intramitochondrial pool of both free carnitine and acetyl-CoA. This process is crucial for buffering the acetyl-CoA levels within the mitochondria.

MoleculeTransport DirectionRole in CACT DynamicsReference
Acylcarnitines (including Acetyl-L-carnitine)Cytosol to Mitochondrial MatrixSubstrate for import nih.govwikipedia.org
Free L-carnitineMitochondrial Matrix to CytosolSubstrate for export (in exchange for acylcarnitines) nih.govwikipedia.org

Influence on Pyruvate (B1213749) Dehydrogenase (PDH) Activity

The Pyruvate Dehydrogenase (PDH) complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. youtube.comyoutube.com The activity of the PDH complex is tightly regulated by the intramitochondrial ratio of acetyl-CoA to free CoA. nih.gov An increase in this ratio leads to the inhibition of PDH.

L-carnitine, and by extension acetyl-L-carnitine, can influence PDH activity. Research has shown that L-carnitine stimulates the activity of the PDH complex in isolated human skeletal muscle mitochondria. nih.gov This stimulation is associated with an increase in the synthesis of acetylcarnitine, a reaction catalyzed by Carnitine Acetyltransferase (CAT). nih.gov By accepting acetyl groups from acetyl-CoA to form acetyl-L-carnitine, CAT helps to lower the intramitochondrial acetyl-CoA/CoA ratio, thereby relieving the inhibition of the PDH complex. nih.gov This, in turn, promotes the oxidation of pyruvate.

Preclinical Research Methodologies and Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies using cultured cells are fundamental for dissecting the molecular pathways affected by Acetyl-L-carnitine.

A range of human and animal cell lines have been employed to investigate the effects of Acetyl-L-carnitine on cellular metabolism and function. Human hepatoma (HepG2) and adenocarcinoma (HT29) cell lines have been used to study the compound's influence on cancer cell proliferation and migration. mdpi.com In neuroscience research, human neuroblastoma (SH-SY-5Y) and astrocytoma (1321N1) cells have served as models to assess the impact of L-carnitine on mitochondrial function in neuronal cells. researchgate.net Furthermore, U87MG glioma cells have been utilized to understand how exogenous Acetyl-L-carnitine contributes to intracellular acetyl-CoA pools, particularly for lipid biosynthesis. researchgate.net Primary cell cultures, such as those from rat hippocampal formation and cerebral cortex, offer a model that closely resembles the in vivo environment for studying neuroprotection. nih.gov

Table 1: Examples of Cell Lines in Acetyl-L-carnitine Research

Cell LineCell TypeResearch FocusKey FindingsReference
HepG2 Human HepatomaCancer cell proliferation, apoptosisALCAR induces apoptosis and inhibits proliferation. mdpi.com
HT29 Human AdenocarcinomaCancer cell proliferation, apoptosisALCAR induces apoptosis and inhibits proliferation. mdpi.com
SH-SY-5Y Human NeuroblastomaMitochondrial functionL-carnitine administration resulted in detectable increases in mitochondrial function. researchgate.net
1321N1 Human AstrocytomaMitochondrial functionL-carnitine administration resulted in detectable increases in mitochondrial function. researchgate.net
U87MG Human GliomaCellular metabolism, lipogenesisExogenous ALCAR contributes robustly to cytosolic acetyl-CoA pools for fatty acid synthesis. researchgate.net
Primary Rat Hippocampal and Cerebral Cortex Cells Neuronal CellsNeuroprotection, cell mortalityALCAR reduces cell mortality induced by serum deprivation and neurotoxicity from glutamate (B1630785) and beta-amyloid. nih.gov

Acetyl-L-carnitine has been shown to protect cells from various stressors that would otherwise lead to apoptosis, or programmed cell death. In primary cultured neurons from rat embryos, both Acetyl-L-carnitine and L-carnitine promoted neuronal survival and mitochondrial activity when cells were stressed by serum deprivation. researchgate.net These compounds attenuated DNA fragmentation and nuclear condensation, which are hallmarks of apoptosis. researchgate.net Chronic exposure to Acetyl-L-carnitine reduced cell death in rat hippocampal and cerebral cortex cultures stressed by serum deprivation, glutamate, N-methyl-D-aspartate (NMDA), and beta-amyloid fragment 25-35. nih.gov Studies on cancer cell lines like HepG2 and HT29 have also shown that Acetyl-L-carnitine can induce apoptosis, suggesting a potential role in cancer research. mdpi.com This pro-apoptotic effect in malignant cells is a key finding. mdpi.com The compound is recognized for its ability to protect mitochondria from oxidative damage and inhibit apoptosis resulting from such damage. researchgate.net

In Vivo Animal Models for Neurobiological and Metabolic Investigations

Animal models, particularly in rodents, are crucial for understanding the systemic effects of Acetyl-L-carnitine on complex physiological and pathological processes.

Rodent models have been extensively used to study the neuroprotective effects of Acetyl-L-carnitine in various neurological conditions. In models of age-related cognitive decline, supplementation with Acetyl-L-carnitine in old rats was found to partially restore mitochondrial function and significantly increase ambulatory activity. nih.govresearchgate.net Another study demonstrated that in a mouse model of Rett Syndrome, a neurodevelopmental disorder, Acetyl-L-carnitine treatment improved weight gain, grip strength, activity levels, and cognitive function, and rescued hippocampal dendritic morphology abnormalities. plos.org Research on rats with chronic cerebral hypoperfusion showed that L-carnitine treatment improved performance in the Morris water maze, a test of spatial learning and memory. nih.gov Furthermore, in models of peripheral nerve injury in rats, Acetyl-L-carnitine has been shown to reduce apoptosis and increase the tolerance threshold for thermal and mechanical stimuli. researchgate.net

Table 2: Findings in Rodent Models of Neurological Conditions

Animal ModelCondition StudiedKey FindingsReference
Aged Rats (Fisher 344) Age-related cognitive and mitochondrial declineALCAR + Lipoic Acid ameliorated age-associated mitochondrial decay and improved brain function. nih.gov
Aged Rats Age-related decline in activityALCAR supplementation reversed the age-associated decline in mitochondrial function and increased ambulatory activity. researchgate.net
Mecp21lox Mutant Mice Rett SyndromeALCAR improved general health, motor function, and cognitive performance, and rescued dendritic morphology. plos.org
Rats with Sciatic Nerve Injury Peripheral Nerve InjuryALCAR reduced apoptosis and increased tolerance to thermal and mechanical stimuli. researchgate.net
Rats with Cerebral Hypoperfusion Brain Injury / Cognitive DeclineL-carnitine treatment reduced escape latency in the Morris water maze test. nih.gov

Acetyl-L-carnitine's role in metabolism is often investigated using animal models of metabolic dysregulation, with a strong focus on mitochondrial dysfunction. It is a critical molecule in mitochondrial oxidative metabolism. researchgate.net Studies in aged rats have shown that age-related declines in mitochondrial membrane potential, cardiolipin (B10847521) levels, and cellular oxygen consumption can be reversed by Acetyl-L-carnitine supplementation. researchgate.net Feeding aged rats a combination of Acetyl-L-carnitine and lipoic acid was found to restore mitochondrial function and lower oxidant production. nih.gov This demonstrates its ability to combat age-associated mitochondrial decay. nih.gov The compound's antioxidant effects are crucial for protecting mitochondria from oxidative damage. researchgate.net

Isotope tracing is a powerful technique used to follow the metabolic fate of a compound within a biological system. Synthesized isotope-labeled forms of Acetyl-L-carnitine, such as ¹³C₂-acetyl-L-carnitine, have been used to trace its contribution to intracellular acetyl-CoA pools in cultured glioma cells. researchgate.net This research revealed that exogenous Acetyl-L-carnitine is a robust source for cytosolic acetyl-CoA, which is then used for synthesizing fatty acids. researchgate.net Another study combined stable isotope-labeled carnitine (d3-carnitine) with mass spectrometry imaging to track its uptake and conversion to d3-acetylcarnitine in mouse skeletal muscle, particularly during muscle contraction. nih.gov This method allows for the direct visualization and quantification of carnitine flux and its role in buffering acetyl-CoA levels in tissues. nih.gov This type of metabolic tracing is essential for quantifying the precise contribution of Acetyl-L-carnitine to various metabolic pathways, including lipogenesis and ketogenesis. fao.org

Advanced Omics Approaches in Preclinical Research

The utilization of omics technologies has enabled a broad-spectrum analysis of the biological effects of Acetyl-L-carnitine hydrochloride, moving beyond traditional targeted assays to a more holistic view of its interactions within a biological system.

Transcriptomics

Transcriptomics, the study of the complete set of RNA transcripts produced by the genome, has been instrumental in elucidating the influence of Acetyl-L-carnitine hydrochloride on gene expression. Preclinical studies have employed various transcriptomic techniques to identify genes and gene networks that are modulated by this compound.

Suppression Subtractive Hybridization (SSH)

Suppression Subtractive Hybridization (SSH) has been a valuable tool in identifying differentially expressed genes in response to Acetyl-L-carnitine hydrochloride treatment in preclinical models. This technique allows for the isolation of cDNA fragments corresponding to genes that are either upregulated or downregulated.

In one preclinical study, researchers utilized SSH to investigate changes in gene expression in the rat brain following the administration of Acetyl-L-carnitine. The study successfully identified several genes that were modulated by the compound. nih.gov Notably, the expression of the gene encoding the gamma isoform of the 14-3-3 protein, a key regulator of various cellular processes, was found to be altered. nih.gov Additionally, a precursor of the ATP synthase lipid-binding protein, crucial for cellular energy metabolism, was also identified as being differentially expressed. nih.gov The study further revealed that the gene for heat shock protein hsp72 was switched on by the treatment, suggesting an effect on cellular stress responses. nih.gov

Another investigation employing SSH in the rat brain provided further insights into the transcriptomic effects of Acetyl-L-carnitine. researchgate.net This research demonstrated the upregulation of several genes, including prostaglandin (B15479496) D2 synthase, the brain-specific Na+-dependent inorganic phosphate (B84403) transporter, and cytochrome b oxidase. researchgate.net Conversely, the expression of the gene for ferritin-H was found to be downregulated. researchgate.net

A study in the leech Hirudo medicinalis also used SSH to analyze the effects of Acetyl-L-carnitine on gene expression in the nervous system. This research reported the positive modulation of genes involved in functions that suggest a lasting neuroprotective and neuromodulatory role for the substance. nih.gov

Interactive Data Table: Gene Expression Changes Induced by Acetyl-L-carnitine hydrochloride (SSH Studies)

GeneOrganism/TissueRegulation
14-3-3 protein (gamma isoform)Rat BrainModulated
ATP synthase lipid-binding protein precursorRat BrainModulated
Heat shock protein hsp72Rat BrainSwitched On
Prostaglandin D2 synthaseRat BrainUpregulated
Brain-specific Na+-dependent inorganic phosphate transporterRat BrainUpregulated
Cytochrome b oxidaseRat BrainUpregulated
Ferritin-HRat BrainDownregulated

While the user requested information on RNA Microarray, current publicly available preclinical research on Acetyl-L-carnitine hydrochloride has more prominently featured the Suppression Subtractive Hybridization technique for transcriptomic analysis.

Metabolomics Profiling

Metabolomics, the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms, offers a direct functional readout of the physiological state of an organism. In the context of Acetyl-L-carnitine hydrochloride, metabolomics profiling provides a snapshot of the biochemical changes induced by the compound.

Gas Chromatography/Time-of-Flight/Mass Spectrometry (GC/TOF/MS)

Gas chromatography coupled with time-of-flight mass spectrometry (GC/TOF/MS) is a powerful analytical platform for the separation, identification, and quantification of a wide range of metabolites. While specific preclinical studies on Acetyl-L-carnitine hydrochloride employing GC/TOF/MS are not widely detailed in publicly accessible literature, the methodology is highly relevant for analyzing the metabolic pathways influenced by this compound.

Metabolomic studies in broader contexts have highlighted the significance of carnitine and its derivatives. For instance, research using liquid chromatography with time-of-flight mass spectrometry (LC-TOF-MS) on plasma from aging mice revealed metabolic abnormalities in carnitine biosynthesis. nih.gov Another study utilized a multimodal approach combining both LC-MS and GC-MS for the comprehensive metabolomic analysis of plasma and brain tissue, demonstrating the capability of these techniques to measure a vast number of metabolite features.

A study focusing on the metabolic effects of γ-Fe2O3 nanoparticles in zebrafish embryos identified Acetyl-L-carnitine as a significantly altered metabolite through metabolomics analysis, underscoring its importance in mitochondrial function. nih.gov

While a specific data table from a GC/TOF/MS study on Acetyl-L-carnitine hydrochloride is not available in the provided search results, the established role of this compound in metabolism strongly suggests that GC/TOF/MS would be a valuable tool for future preclinical investigations to quantify changes in key metabolic pathways.

Future Directions in Acetyl L Carnitine Hydrochloride Research

Elucidation of Undiscovered Molecular Targets

While the primary role of ALCAR in fatty acid transport into the mitochondria is well-established, there is a growing recognition that its influence extends to a wider array of molecular pathways. patsnap.comresearchgate.net Future research will likely focus on identifying and characterizing novel protein interactions and signaling cascades modulated by ALCAR. For instance, its ability to donate an acetyl group suggests a potential role in the acetylation of various proteins and enzymes, which could significantly alter their activity and function. nih.gov Investigating these undiscovered molecular targets could reveal new therapeutic applications for ALCAR in a variety of diseases.

Recent studies have highlighted the interaction of carnitine and its acetylated form with several intracellular signaling networks. researchgate.net These include the PI3K/Akt, Nrf2, NF-κB, and AMPK pathways, which are crucial for processes like cell differentiation, protein synthesis, inflammatory response, and oxidative stress. researchgate.net A deeper dive into how ALCAR specifically modulates these pathways could provide a more comprehensive understanding of its physiological effects.

Table 1: Key Signaling Pathways Potentially Modulated by Acetyl-L-carnitine Hydrochloride

Signaling PathwayPotential Role of ALCARKey Cellular Processes Affected
PI3K/Akt Modulation of pathway activityCell survival, growth, and proliferation
Nrf2 Regulation of antioxidant responseProtection against oxidative stress
NF-κB Attenuation of inflammatory signalsInflammatory response
AMPK Activation of energy-sensing pathwaysCellular energy homeostasis

Exploration of Novel Epigenetic Regulatory Mechanisms

The role of ALCAR as an epigenetic modulator is a particularly exciting area of future research. nih.gov By providing acetyl groups for histone acetylation, ALCAR can influence gene expression without altering the underlying DNA sequence. nih.govresearchgate.net This has significant implications for brain plasticity and has been linked to antidepressant-like effects in preclinical models. nih.gov Future studies will likely explore the specific genes and genomic regions targeted by ALCAR-mediated histone acetylation and the downstream consequences for cellular function.

Furthermore, there is evidence to suggest that ALCAR may also influence DNA methylation, another key epigenetic mechanism. researchgate.netnih.gov Research in human lens epithelial cells has shown that ALCAR can prevent homocysteine-induced demethylation of the Keap1 gene promoter, thereby protecting against oxidative stress. nih.govspandidos-publications.com Elucidating the interplay between ALCAR, histone acetylation, and DNA methylation will be crucial for understanding its full epigenetic impact.

Understanding Inter-organelle Metabolic Crosstalk

The intricate communication and metabolic exchange between different cellular organelles are vital for maintaining cellular homeostasis. ALCAR is emerging as a key player in this inter-organelle crosstalk, particularly between mitochondria and peroxisomes. cancer.govnih.gov Peroxisomes are involved in the metabolism of a diverse range of molecules that mitochondria cannot handle alone, and they possess their own carnitine acyltransferases. nih.gov This indicates that carnitine and its acetylated form are important for peroxisomal metabolism and the transport of metabolic intermediates between these two organelles. cancer.govnih.gov

Future research in this area will likely focus on several key aspects:

Mitochondria-Peroxisome Communication: Investigating how ALCAR facilitates the exchange of metabolites, such as fatty acids and their byproducts, between mitochondria and peroxisomes. nih.govresearchgate.net

Mitochondria-Endoplasmic Reticulum (ER) Crosstalk: Exploring the role of ALCAR in the communication between mitochondria and the ER, particularly in the context of cellular stress responses. Studies have shown ALCAR can prevent ER stress-induced cell death. nih.gov

Impact on Cellular Health: Understanding how disruptions in this ALCAR-mediated inter-organelle communication contribute to disease pathogenesis.

Development of Advanced Preclinical Models for Mechanistic Insights

To gain deeper mechanistic insights into the multifaceted roles of ALCAR, the development and utilization of advanced preclinical models are essential. These models can provide a more accurate representation of human physiology and disease, allowing for more translational research.

Organoid Models: Three-dimensional organoid cultures, derived from patient tissues or stem cells, offer a powerful platform to study the effects of ALCAR in a more physiologically relevant context. nih.govnih.govyoutube.comyoutube.com These "mini-organs" can recapitulate the complex cellular architecture and interactions of human tissues, enabling detailed investigations into the mechanisms of action of ALCAR in various disease models. nih.govyoutube.com

In Vivo Imaging Techniques: Advanced imaging techniques, such as hyperpolarized magnetic resonance imaging (MRI), are enabling the non-invasive, real-time assessment of ALCAR metabolism in living organisms. nih.govismrm.orgnih.gov These methods allow researchers to track the fate of isotopically labeled ALCAR and its metabolic products, providing unprecedented insights into its in vivo biodistribution and metabolic activity. nih.govnih.gov The use of hyperpolarized [1-¹³C]ALCAR, for instance, has been shown to be a valuable tool for probing tricarboxylic acid (TCA) cycle activity in the heart. nih.gov

By leveraging these advanced preclinical models, future research can bridge the gap between basic science and clinical applications, ultimately paving the way for novel therapeutic strategies based on the diverse functions of Acetyl-L-carnitine hydrochloride.

Q & A

Q. What are the recommended storage and handling protocols for Acetyl-L-carnitine hydrochloride in experimental settings?

Acetyl-L-carnitine hydrochloride should be stored at room temperature (15–25°C) in a tightly sealed container to prevent moisture absorption. For long-term stability (>12 months), avoid repeated freeze-thaw cycles. When preparing solutions, dissolve the compound in water to a maximum concentration of 25 mM. If stock solutions are stored at -20°C, aliquot them into sealed vials and use within one month. Prior to use, equilibrate frozen solutions at room temperature for ≥1 hour to ensure solubility and activity .

Q. How does Acetyl-L-carnitine hydrochloride influence mitochondrial function in in vitro models?

The compound enhances mitochondrial acetyl-CoA transport, facilitating fatty acid β-oxidation and ATP production. Methodologically, treat cell cultures (e.g., neuronal or hepatic cells) with 1–5 mM Acetyl-L-carnitine hydrochloride for 24–48 hours. Measure outcomes via Seahorse assays for oxygen consumption rates (OCR) and extracellular acidification rates (ECAR), paired with LC-MS quantification of acetylcarnitine metabolites .

Q. What analytical methods are validated for quantifying Acetyl-L-carnitine hydrochloride in biological samples?

High-performance liquid chromatography (HPLC) with UV detection at 205 nm is standard. Use a C18 column (4.6 mm × 25 cm, 5–10 μm particle size) with a mobile phase of 0.2 M phosphate buffer (pH 4.0) and acetonitrile (90:10 v/v) at 1.0 mL/min. For improved sensitivity in plasma or urine, employ LC-MS/MS with deuterated internal standards (e.g., acetyl-L-carnitine-d3) to correct for matrix effects .

Advanced Research Questions

Q. How should preclinical studies design dosing regimens for Acetyl-L-carnitine hydrochloride in neurodegenerative disease models?

In rodent models (e.g., diabetic neuropathy or Alzheimer’s), administer 50–100 mg/kg/day via intraperitoneal injection or oral gavage for 8–12 weeks. Include a vehicle control (saline) and measure outcomes like nerve conduction velocity, hippocampal acetylcholine levels, and oxidative stress markers (e.g., malondialdehyde). Adhere to NIH guidelines for blinding, randomization, and sample size calculation (power ≥80%, α = 0.05) .

Q. What mechanisms underlie the conflicting data on Acetyl-L-carnitine hydrochloride’s efficacy in HIV-associated neuropathy?

Discrepancies arise from variability in patient cohorts (e.g., baseline CD4+ counts, antiretroviral regimens) and outcome measures (e.g., pain scales vs. electrophysiological tests). To reconcile findings, stratify participants by mitochondrial DNA copy number or plasma acetylcarnitine levels pre-trial. Use multivariate regression to adjust for confounders like age and comorbidities .

Q. How can researchers optimize in vivo pharmacokinetic studies of Acetyl-L-carnitine hydrochloride?

Conduct serial blood sampling post-administration (IV/oral) in Sprague-Dawley rats. Analyze plasma via LC-MS/MS to determine Cₘₐₓ, Tₘₐₓ, and half-life. Note that oral bioavailability is ~10–15% due to first-pass metabolism. For tissue distribution, euthanize animals at intervals and quantify compound levels in brain, liver, and muscle using validated extraction protocols .

Q. What experimental controls are critical when studying Acetyl-L-carnitine hydrochloride’s antioxidant effects?

Include positive controls (e.g., N-acetylcysteine) and measure lipid peroxidation (via thiobarbituric acid reactive substances, TBARS) and glutathione peroxidase activity. Account for batch-to-batch variability in compound purity (>98% by HPLC) and potential pro-oxidant effects at high doses (>10 mM) in cell cultures .

Q. How does Acetyl-L-carnitine hydrochloride modulate NF-κB signaling in neuroinflammatory models?

The compound acetylates the p65 subunit of NF-κB, reducing its nuclear translocation. In microglial BV2 cells, pre-treat with 2.5 mM Acetyl-L-carnitine hydrochloride for 1 hour before LPS stimulation. Assess acetylation via immunoprecipitation and Western blot, and correlate with TNF-α/IL-6 secretion using ELISA .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting results in Acetyl-L-carnitine hydrochloride’s impact on cognitive function?

Disparities may stem from differential blood-brain barrier permeability or outcome measures (e.g., Morris water maze vs. novel object recognition). Perform meta-analyses stratified by dosage, administration route, and cohort age. Use funnel plots to assess publication bias .

Q. What statistical approaches are recommended for handling missing data in Acetyl-L-carnitine hydrochloride clinical trials?

Apply the last observation carried forward (LOCF) method for longitudinal endpoints (e.g., SF-36 scores). For safety analyses, use complete-case methods without imputation. Report dropout rates and conduct sensitivity analyses to evaluate robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.